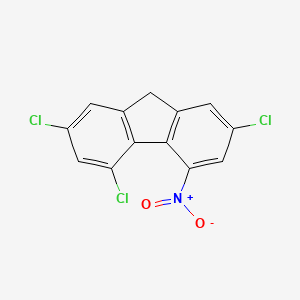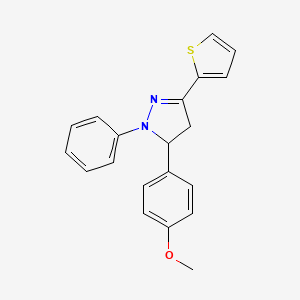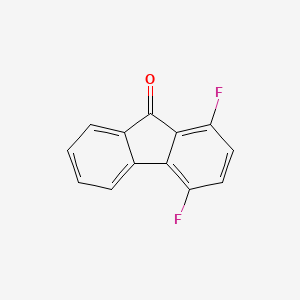
1,4-Difluoro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-9h-fluoren-9-one is a fluorinated derivative of fluorenone, a compound known for its unique structural and electronic properties. The presence of fluorine atoms in the fluorenone structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-9h-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like column chromatography or recrystallization is common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluoro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to fluorenol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of fluorenone derivatives with additional functional groups.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of substituted fluorenone derivatives with various functional groups.
Applications De Recherche Scientifique
1,4-Difluoro-9h-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Mécanisme D'action
The mechanism of action of 1,4-Difluoro-9h-fluoren-9-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its ability to participate in electron transfer reactions. This property is particularly useful in applications like organic electronics and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Difluoro-9h-fluoren-9-one
- 2,7-Dibromo-1,8-difluoro-9h-fluoren-9-one
- 3,14-Dibromo-4,13-difluorodibenzo[g,p]chrysene
Comparison
1,4-Difluoro-9h-fluoren-9-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and stability compared to other fluorinated fluorenones. For instance, 1,8-Difluoro-9h-fluoren-9-one has fluorine atoms at different positions, leading to variations in its chemical behavior and applications .
Propriétés
Numéro CAS |
17532-94-4 |
|---|---|
Formule moléculaire |
C13H6F2O |
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
1,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13(12)16/h1-6H |
Clé InChI |
OVPZENZRSOPWMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3C2=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







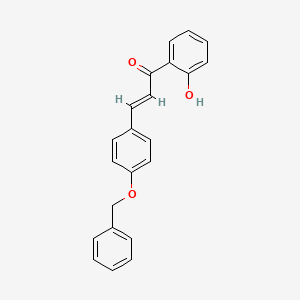
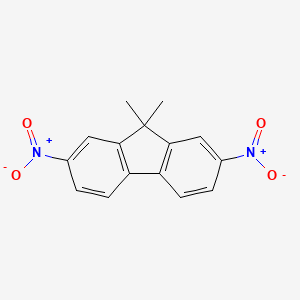
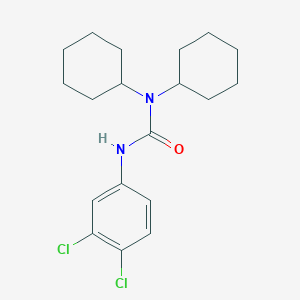

![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
